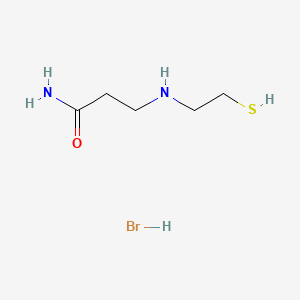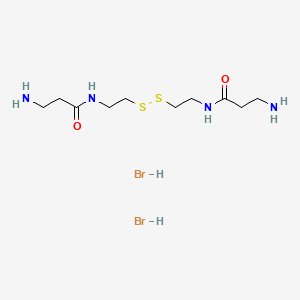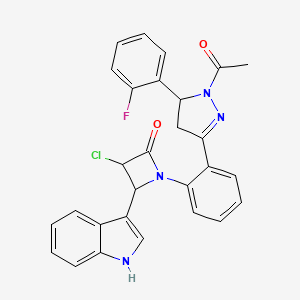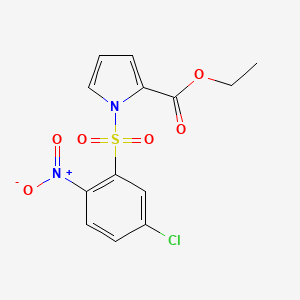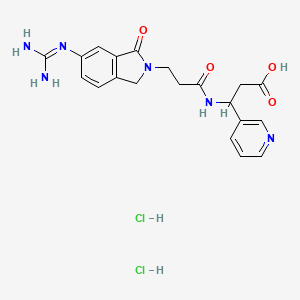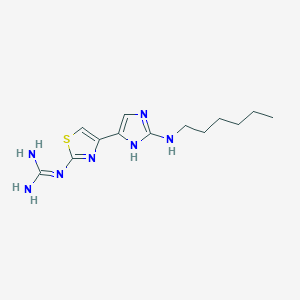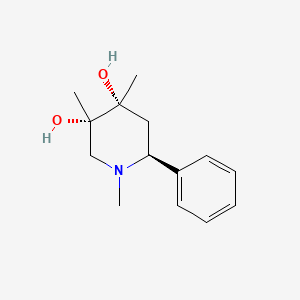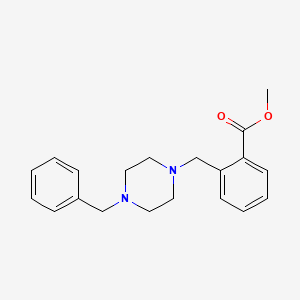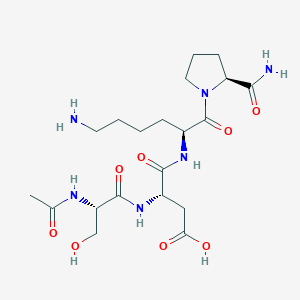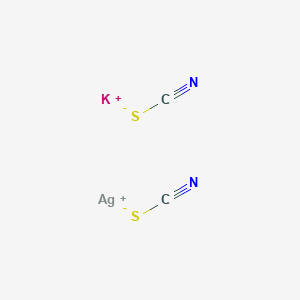
potassium;silver;dithiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium silver dithiocyanate is a compound that consists of potassium, silver, and dithiocyanate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium silver dithiocyanate can be synthesized through various methods. One common method involves the reaction of potassium thiocyanate with silver nitrate in an aqueous solution. The reaction typically proceeds as follows:
KSCN+AgNO3→AgSCN+KNO3
In this reaction, potassium thiocyanate reacts with silver nitrate to form silver thiocyanate and potassium nitrate. The reaction is usually carried out at room temperature and requires careful control of the reactant concentrations to ensure complete precipitation of silver thiocyanate .
Industrial Production Methods
Industrial production of potassium silver dithiocyanate may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain high-purity potassium silver dithiocyanate suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium silver dithiocyanate undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, potassium silver dithiocyanate can undergo oxidation to form various oxidation products.
Reduction: Reducing agents can reduce potassium silver dithiocyanate to form different reduced species.
Substitution: Potassium silver dithiocyanate can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with potassium silver dithiocyanate include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from reactions involving potassium silver dithiocyanate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce silver oxide and other oxidized species, while substitution reactions may yield various substituted thiocyanate derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium silver dithiocyanate has several scientific research applications, including:
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of potassium silver dithiocyanate involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, silver ions released from the compound can interact with microbial cell membranes, leading to cell damage and death. The thiocyanate group may also play a role in disrupting microbial metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium thiocyanate: A compound with similar thiocyanate groups but without the presence of silver.
Silver nitrate: Contains silver ions but lacks the thiocyanate group.
Sodium thiocyanate: Similar to potassium thiocyanate but with sodium instead of potassium.
Uniqueness
The presence of silver ions provides antimicrobial properties, while the thiocyanate group offers versatility in chemical reactions .
Eigenschaften
CAS-Nummer |
60763-16-8 |
|---|---|
Molekularformel |
C2AgKN2S2 |
Molekulargewicht |
263.14 g/mol |
IUPAC-Name |
potassium;silver;dithiocyanate |
InChI |
InChI=1S/2CHNS.Ag.K/c2*2-1-3;;/h2*3H;;/q;;2*+1/p-2 |
InChI-Schlüssel |
BJTUMNZZCKYBSH-UHFFFAOYSA-L |
Kanonische SMILES |
C(#N)[S-].C(#N)[S-].[K+].[Ag+] |
Verwandte CAS-Nummern |
333-20-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


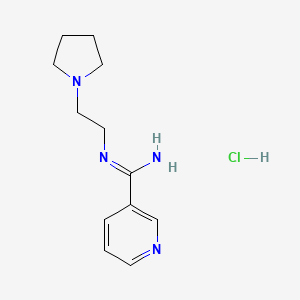
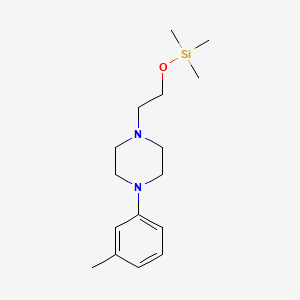
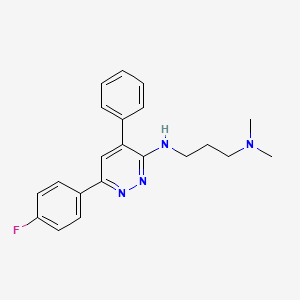
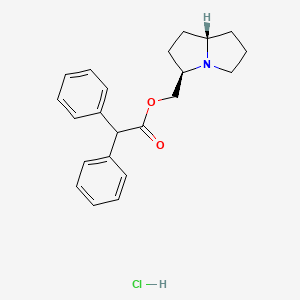
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
